Ethyl 7-cyano-6-([(dimethylamino)methylene]amino)-2,3-dihydro-1H-pyrrolizine-5-carboxylate
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Overview
Description
Ethyl 7-cyano-6-([(dimethylamino)methylene]amino)-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by a pyrrolizine ring system, which is a bicyclic structure containing nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-cyano-6-([(dimethylamino)methylene]amino)-2,3-dihydro-1H-pyrrolizine-5-carboxylate typically involves the reaction of substituted amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate at 150°C is also widely used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-cyano-6-([(dimethylamino)methylene]amino)-2,3-dihydro-1H-pyrrolizine-5-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities.
Scientific Research Applications
Ethyl 7-cyano-6-([(dimethylamino)methylene]amino)-2,3-dihydro-1H-pyrrolizine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds with potential therapeutic applications.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-cyano-6-([(dimethylamino)methylene]amino)-2,3-dihydro-1H-pyrrolizine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives, such as:
- N-aryl cyanoacetamides
- N-heteryl cyanoacetamides
- Indole derivatives
Uniqueness
Ethyl 7-cyano-6-([(dimethylamino)methylene]amino)-2,3-dihydro-1H-pyrrolizine-5-carboxylate is unique due to its specific structure, which combines a pyrrolizine ring with a cyanoacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H18N4O2 |
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Molecular Weight |
274.32 g/mol |
IUPAC Name |
ethyl 1-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-3-carboxylate |
InChI |
InChI=1S/C14H18N4O2/c1-4-20-14(19)13-12(16-9-17(2)3)10(8-15)11-6-5-7-18(11)13/h9H,4-7H2,1-3H3 |
InChI Key |
RBLCIXVAJBLFTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2N1CCC2)C#N)N=CN(C)C |
Origin of Product |
United States |
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